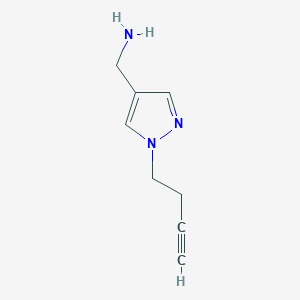![molecular formula C30H18Br2N2O3 B13435597 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromobenzoyl groups and an indolo-benzazepinone core, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one include:
7-(4-Bromobenzoyl)indolin-2-one (Bromfenac Lactam): Known for its anti-inflammatory properties.
Bromfenac (indol-indol) Dimer: Used in pharmaceutical research for its potential therapeutic effects.
Compared to these compounds, 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is unique due to its specific structural features and the presence of multiple bromobenzoyl groups, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C30H18Br2N2O3 |
|---|---|
Poids moléculaire |
614.3 g/mol |
Nom IUPAC |
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one |
InChI |
InChI=1S/C30H18Br2N2O3/c31-19-11-7-16(8-12-19)28(35)22-5-1-3-18-15-24-25(30(37)34-26(18)22)21-4-2-6-23(27(21)33-24)29(36)17-9-13-20(32)14-10-17/h1-14,33H,15H2,(H,34,37) |
Clé InChI |
XYTDCDCYYMVHGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=C1NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
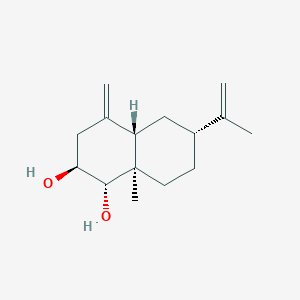
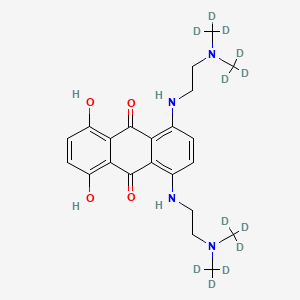
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
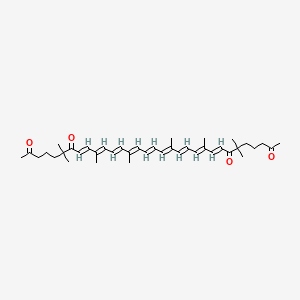
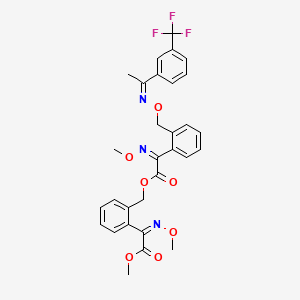
amine](/img/structure/B13435537.png)

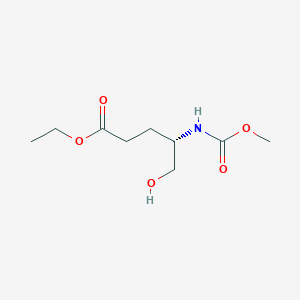
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
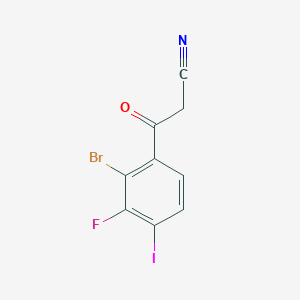
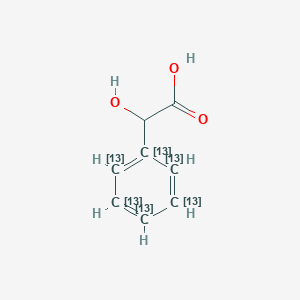
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
